what are the chemical properties of 3-(2-Methoxyethoxy)propan-1-ol
what are the chemical properties of 3-(2-Methoxyethoxy)propan-1-ol
The following technical guide details the chemical properties, synthesis, and applications of 3-(2-Methoxyethoxy)propan-1-ol (CAS 94194-50-0). This document is structured for researchers and drug development professionals, focusing on its utility as a heterobifunctional building block in medicinal chemistry.[1]
[1]
Executive Summary
3-(2-Methoxyethoxy)propan-1-ol is a specialized glycol ether derivative characterized by a hybrid "ethyl-propyl" ether backbone.[1] Unlike common industrial solvents (e.g., 2-methoxyethanol or DEGME), this compound serves primarily as a precision linker scaffold in drug discovery.[1] Its structure—comprising a methoxy terminus, a di-ether core, and a primary hydroxyl handle—makes it an ideal spacer for PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) where hydrophilicity and specific chain lengths are critical for ternary complex formation.[1]
Structural Analysis[1]
-
Molecular Formula: C
H O [1][2][3] -
SMILES: COCCOCCCO
-
Key Motif: The molecule features a C2-O-C3 spacer, distinct from the standard C2-O-C2 (PEG) or C3-O-C3 (PPG) motifs.[1] This irregularity disrupts helical folding, potentially altering the solvation shell and pharmacokinetic profile of conjugated payloads.[1]
Physicochemical Profile
The following properties define the compound's behavior in synthetic and biological environments. Note: As a specialized building block, some values are derived from Structure-Property Relationship (SPR) models of homologous glycol ethers.
| Property | Value / Description | Source/Note |
| Molecular Weight | 134.17 g/mol | Calculated |
| Physical State | Liquid at 20°C | Experimental [1] |
| Boiling Point | ~205–210°C (Estimated) | Extrapolated from DEGME (194°C) |
| Density | ~0.98 – 1.02 g/mL | Estimated based on homolog trends |
| Solubility | Miscible with water, DMSO, DCM, MeOH | Amphiphilic nature |
| LogP | -0.6 to -0.2 (Predicted) | Hydrophilic / Polar |
| pKa | ~16 (Alcoholic -OH) | Standard primary alcohol |
| Refractive Index | ~1.42–1.43 | Typical for glycol ethers |
Synthetic Routes & Manufacturing[1]
The synthesis of 3-(2-Methoxyethoxy)propan-1-ol requires preventing polymerization and ensuring mono-alkylation.[1] Two primary routes are chemically valid for laboratory and scale-up contexts.[1]
Route A: Williamson Ether Synthesis (Preferred)
This route offers high regioselectivity by reacting a pre-formed alkoxide with a functionalized propyl chain.[1]
-
Deprotonation : 2-Methoxyethanol is treated with Sodium Hydride (NaH) or Sodium metal to form sodium 2-methoxyethoxide.[1]
-
Alkylation : The alkoxide attacks 3-chloro-1-propanol (or 3-bromo-1-propanol).[1] Note: The hydroxyl group of the halopropanol must be protected (e.g., with THP or TBDMS) if side reactions occur, though direct alkylation is possible under controlled conditions.[1]
Route B: Ring Opening of Oxetane
A more atom-economic route involves the Lewis acid-catalyzed opening of oxetane (trimethylene oxide) by 2-methoxyethanol.[1]
-
Reagents : 2-Methoxyethanol + Oxetane.[1]
-
Catalyst : BF
·OEt or Sulfuric acid.[1] -
Mechanism : The nucleophilic oxygen of 2-methoxyethanol attacks the strained oxetane ring, yielding the specific C2-O-C3 product.[1]
Visualization: Synthetic Pathways
Figure 1: Synthetic pathways for 3-(2-Methoxyethoxy)propan-1-ol. Route A (Solid) is the standard Williamson ether synthesis; Route B (Dashed) is the oxetane ring-opening method.[1]
Chemical Reactivity & Functionalization[1]
For drug development, the primary alcohol group is the "warhead" for conjugation.[1]
Oxidation to Carboxylic Acid
The terminal hydroxyl can be oxidized to a carboxylic acid (using Jones reagent or TEMPO/BAIB) to create 3-(2-methoxyethoxy)propanoic acid .[1] This derivative allows for amide coupling to amines on drug scaffolds.[1]
Activation for Conjugation
To function as a linker, the alcohol is often converted into a better leaving group or an electrophile:[1]
-
Tosylation/Mesylation : Reacting with TsCl or MsCl yields the sulfonate ester, enabling nucleophilic displacement by amines or thiols.[1]
-
Appel Reaction : Conversion to an alkyl bromide/iodide for Grignard formation or alkylation.[1]
Ether Stability
The internal ether linkages are stable to basic conditions and mild acids, making the backbone robust during peptide coupling or deprotection steps (e.g., Boc/Fmoc removal).[1]
Applications in Drug Development[1]
This molecule acts as a non-standard PEG linker .[1] While standard PEGs (C2 repeating units) are ubiquitous, they can suffer from anti-PEG antibody generation or specific solubility issues.[1] The C3 (propyl) insertion alters the hydrophobicity and flexibility of the chain.[1]
Workflow: PROTAC Linker Design
In PROTAC design, the linker length and composition determine the "ternary complex" stability between the E3 ligase and the Target Protein.[1]
-
Step 1 : Functionalize 3-(2-Methoxyethoxy)propan-1-ol to a bifunctional handle (e.g., convert -OH to -COOH).[1]
-
Step 2 : Conjugate one end to an E3 Ligase ligand (e.g., Thalidomide or VHL ligand).[1]
-
Step 3 : Demethylate the methoxy end (using BBr
) to reveal a second hydroxyl OR use a pre-functionalized variant if available.[1] Note: Typically, this specific CAS is used as a "cap" or a mono-functional spacer, or the methyl group is part of the desired motif.[1]
Visualization: Linker Application
Figure 2: Application of the glycol ether scaffold in constructing a PROTAC linker system.
Safety & Handling Protocols
Hazard Classification (GHS): Based on structural analogs and supplier data [1]:
-
Signal Word : Warning
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
PPE Requirements:
-
Gloves : Nitrile rubber (0.11 mm minimum thickness).[1]
-
Eye Protection : Safety glasses with side shields or chemical goggles.[1]
-
Respiration : Use in a fume hood.[1] If aerosolized, use a respirator with Type A (Organic vapor) filter.[1]
Storage:
-
Store in a cool, dry place.[1]
-
Hygroscopic: Keep container tightly closed to prevent moisture absorption which can affect stoichiometry in sensitive coupling reactions.[1]
Experimental Protocol: Activation to Tosylate
A self-validating protocol for converting the alcohol to a reactive electrophile.[1]
Objective : Synthesize 3-(2-methoxyethoxy)propyl 4-methylbenzenesulfonate.
-
Setup : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization : Dissolve 3-(2-Methoxyethoxy)propan-1-ol (1.0 eq, 10 mmol) in anhydrous DCM (30 mL).
-
Base Addition : Add Triethylamine (1.5 eq) and DMAP (0.1 eq) as a catalyst. Cool to 0°C.[1]
-
Reagent Addition : Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 15 minutes.
-
Reaction : Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The alcohol spot (low Rf) should disappear; a UV-active product spot (high Rf) should appear.[1]
-
-
Workup : Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat.[1] NaHCO
, then Brine.[1] -
Purification : Dry over MgSO
, concentrate, and purify via flash column chromatography.
References
-
Enamine / Sigma-Aldrich . Product Specification: 3-(2-methoxyethoxy)propan-1-ol (CAS 94194-50-0).[1][2][3] Accessed 2025.[1][4][5] [1]
-
PubChem Database . Compound Summary for InChIKey NKZGOQAUTCWEQF-UHFFFAOYSA-N. National Center for Biotechnology Information.[1] [1][4]
-
CymitQuimica . Building Blocks: 3-(2-Methoxyethoxy)propan-1-ol.[1][2][3]
Sources
- 1. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
